molecular formula C14H20N2O B15076567 1-Cyclohexyl-3-(3-methylphenyl)urea CAS No. 19095-82-0

1-Cyclohexyl-3-(3-methylphenyl)urea

Cat. No.: B15076567
CAS No.: 19095-82-0
M. Wt: 232.32 g/mol
InChI Key: HCMVYMNNVUNYNW-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(3-methylphenyl)urea is an organic compound with the molecular formula C15H22N2O It is a derivative of urea, where the hydrogen atoms are replaced by cyclohexyl and 3-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-3-(3-methylphenyl)urea can be synthesized through the reaction of cyclohexyl isocyanate with 3-methylaniline. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(3-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of cyclohexyl-3-(3-methylphenyl)urea derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of cyclohexyl-3-(3-methylphenyl)amine.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

1-Cyclohexyl-3-(3-methylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(3-methylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-3-(2-ethyl-6-methylphenyl)urea
  • 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea
  • 1-Cyclohexyl-3-(3-methoxyphenyl)urea

Uniqueness

1-Cyclohexyl-3-(3-methylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

19095-82-0

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-cyclohexyl-3-(3-methylphenyl)urea

InChI

InChI=1S/C14H20N2O/c1-11-6-5-9-13(10-11)16-14(17)15-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H2,15,16,17)

InChI Key

HCMVYMNNVUNYNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2CCCCC2

Origin of Product

United States

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